molecular formula C14H20N2 B13198970 1-Benzyl-2-methyloctahydropyrrolo[3,4-b]pyrrole

1-Benzyl-2-methyloctahydropyrrolo[3,4-b]pyrrole

Cat. No.: B13198970
M. Wt: 216.32 g/mol
InChI Key: QEZGAANBMURYQX-UHFFFAOYSA-N
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Description

1-Benzyl-2-methyl-octahydropyrrolo[2,3-c]pyrrole is a heterocyclic compound with the molecular formula C₁₄H₂₀N₂. This compound is characterized by its unique structure, which includes a pyrrole ring fused with a pyrrolidine ring. It is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-methyl-octahydropyrrolo[2,3-c]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of N-benzyl-2-methylpyrrolidine with a suitable cyclizing agent. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl₂) and sodium acetate (NaOAc) .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-methyl-octahydropyrrolo[2,3-c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: NaH in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alkane.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-Benzyl-2-methyl-octahydropyrrolo[2,3-c]pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-2-methyl-octahydropyrrolo[2,3-c]pyrrole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-2-methyl-octahydropyrrolo[2,3-c]pyrrole is unique due to its specific fusion of pyrrole and pyrrolidine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

1-benzyl-2-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole

InChI

InChI=1S/C14H20N2/c1-11-7-13-8-15-9-14(13)16(11)10-12-5-3-2-4-6-12/h2-6,11,13-15H,7-10H2,1H3

InChI Key

QEZGAANBMURYQX-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CNCC2N1CC3=CC=CC=C3

Origin of Product

United States

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